Cas no 76-66-4 (Rhynchophylline)

Rhynchophylline Chemical and Physical Properties
Names and Identifiers
-
- Rhynchophylline
- Rhyncholphylline
- Ellagic acid
- mitrinermin
- MITRINERMINE
- rhynchophyllin
- rhyncophylline
- (αE,1′R,6′R,7′S,8′aS)-6′-Ethyl-1,2,2′,3′,6′,7′,8′,8′a-octahydro-α-(methoxymethylene)-2-oxo- Spiro[3H-indole-3,1′(5′H)-indolizine]-7′-acetic acid methyl ester
- (7β,16E,20α)-16,17-Didehydro-17-methoxy-2-oxo-corynoxan-16-carboxylic acid methyl ester
- NSC 21731
- Methyl (E)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- Methyl 2-[(3R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-
- 76-66-4
- methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- NSC-21731
- HMS3887A03
- RHYNCHOPHYLLINE (CONSTITUENT OF CAT'S CLAW) [DSC]
- s9400
- CS-3807
- 1ST159052
- CCG-268460
- CORYNOXAN-16-CARBOXYLIC ACID, 16,17-DIDEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (7beta,16E,20alpha)
- Spiro[3H-indole-3,1'(5'H)-indolizine]-7'-acetic acid,6'-ethyl-1,2,2',3',6',7',8',8'a-octahydro-a-(methoxymethylene)-2-oxo-,methyl ester, (aE,1'R,6'R,7'S,8'aS)-
- 46BQ79VJ8D
- DTXCID001016656
- methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- BDBM50251393
- DTXSID70878612
- MFCD00221748
- R0105
- C09236
- HY-N0387
- RHYNCHOPHYLLINE (CONSTITUENT OF CAT'S CLAW)
- CHEMBL519266
- SCHEMBL2047380
- CORYNOXAN-16-CARBOXYLIC ACID, 16,17-DIDEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (7.BETA.,16E,20.ALPHA.)
- Rhynocophylline
- RHYNCHOPHYLLINE [MI]
- Q7321711
- Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (7-beta,16E,20-alpha)-
- AKOS037514819
- UNII-46BQ79VJ8D
- CHEBI:70069
- methyl 2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate
- FT-0775469
- FT-0775797
- Isorhyncophylline
- DTXSID30871548
- Methyl 17-methoxy-2-oxocorynox-16-en-16-carboxylate
- FT-0600219
- BCP28213
- AC-7977
- methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- SCHEMBL18779880
- AKOS025402303
- Isorhychophylline
- C22H28N2O4
- 39032-61-6
- Rel-methyl (E)-2-((3R,6'R,7'S,8a'S)-6'-ethyl-2-oxo-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indoline-3,1'-indolizin]-7'-yl)-3-methoxyacrylate
- DAXYUDFNWXHGBE-KAXDATADSA-N
-
- MDL: MFCD00221748
- Inchi: InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1
- InChI Key: DAXYUDFNWXHGBE-DNLDCMDESA-N
- SMILES: O=C1[C@@]2(C3=C([H])C([H])=C([H])C([H])=C3N1[H])C([H])([H])C([H])([H])N1C([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])(C(=C([H])OC([H])([H])[H])C(=O)OC([H])([H])[H])C([H])([H])[C@@]12[H]
Computed Properties
- Exact Mass: 384.204907g/mol
- Surface Charge: 0
- XLogP3: 2.3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 5
- Monoisotopic Mass: 384.204907g/mol
- Monoisotopic Mass: 384.204907g/mol
- Topological Polar Surface Area: 67.9Ų
- Heavy Atom Count: 28
- Complexity: 663
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 384.5
- Tautomer Count: 2
- Surface Charge: 0
Experimental Properties
- Color/Form: Powder
- Density: 1.23
- Melting Point: 216°; mp 197-199° (Ban et al., loc. cit.)
- Boiling Point: 560.8±50.0 °C at 760 mmHg
- Flash Point: 293.0±30.1 °C
- Refractive Index: 1.596
- PSA: 67.87000
- LogP: 2.77610
- Solubility: Soluble in chloroform, soluble in acetone, ethanol, benzene, slightly soluble in ether and ethyl acetate, insoluble in petroleum ether
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
- λmax: 247nm(lit.)
- pka: 6.4(at 25℃)
- Specific Rotation: D13 -14.7° (c = 2.5 in chloroform)
- Merck: 14,8197
Rhynchophylline Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S24/25
- RTECS:GN1600000
- Storage Condition:−20°C
Rhynchophylline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R414180-100 mg |
Rhynchophylline |
76-66-4 | 100MG |
315.00 | 2021-07-18 | ||
LKT Labs | R3197-25 mg |
Rhynchophylline |
76-66-4 | ≥98% | 25mg |
$312.00 | 2023-07-10 | |
MedChemExpress | HY-N0387-10mM*1 mL in DMSO |
Rhynchophylline |
76-66-4 | 99.94% | 10mM*1 mL in DMSO |
¥660 | 2024-04-17 | |
TargetMol Chemicals | T6S0659-5mg |
Rhynchophylline |
76-66-4 | 99.44% | 5mg |
¥ 496 | 2024-07-19 | |
TargetMol Chemicals | T6S0659-50mg |
Rhynchophylline |
76-66-4 | 99.44% | 50mg |
¥ 1950 | 2024-07-19 | |
TRC | R414180-10mg |
Rhynchophylline |
76-66-4 | 10mg |
$ 69.00 | 2023-09-06 | ||
ChemScence | CS-3807-5mg |
Rhynchophylline |
76-66-4 | 99.64% | 5mg |
$96.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S0659-1 mL * 10 mM (in DMSO) |
Rhynchophylline |
76-66-4 | 99.44% | 1 mL * 10 mM (in DMSO) |
¥632.00 | 2022-04-26 | |
FUJIFILM | 188-02671-10mg |
Rhynchophylline |
76-66-4 | 10mg |
JPY 53500 | 2023-09-15 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1216-20mg |
Rhynchophylline |
76-66-4 | 98% | 20mg |
$75 | 2023-09-20 |
Rhynchophylline Related Literature
-
Chunxia Zhang,Zhen Xue,Lingmeng Zhu,Jiayu Zhou,Lingxin Zhuo,Jiayi Zhang,Xinchen Zhang,Wenyuan Liu,Lingfei Han,Wenting Liao Food Funct. 2023 14 3208
-
2. 176. The chemistry of the Mitragyna genus. Part IG. M. Badger,J. W. Cook,P. A. Ongley J. Chem. Soc. 1950 867
-
3. Kinetics of isomerization of tetracyclic spiro oxindole alkaloidsGerhard Laus J. Chem. Soc. Perkin Trans. 2 1998 315
-
Alexander J. Boddy,James A. Bull Org. Chem. Front. 2021 8 1026
-
Chunping Tang,Yang Ye,Yunjiang Feng,Ronald J. Quinn Nat. Prod. Rep. 2016 33 6
Related Categories
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives 3-alkylindoles
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indoles 3-alkylindoles
Additional information on Rhynchophylline
Introduction to Rhynchophylline (CAS No. 76-66-4) and Its Recent Research Applications
Rhynchophylline, a naturally occurring alkaloid with the chemical formula C21H23N3O4, is a compound that has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities. The CAS number 76-66-4 serves as a unique identifier for this molecule, distinguishing it from other compounds with similar chemical properties. Derived primarily from the leaves of the Paederia foetida plant, Rhynchophylline has been subject to extensive studies for its potential therapeutic applications.
The structural complexity of Rhynchophylline, characterized by its indole moiety and multiple chiral centers, contributes to its unique pharmacological profile. This complexity has made it a subject of interest for synthetic chemists and pharmacologists aiming to develop novel derivatives with enhanced efficacy and reduced side effects. Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of Rhynchophylline with various biological targets, providing insights into its mechanism of action.
In recent years, the pharmacological properties of Rhynchophylline have been extensively explored, particularly in the context of cardiovascular health and neuroprotection. Studies have demonstrated that Rhynchophylline exhibits vasodilatory effects by inhibiting the activity of phosphodiesterase enzymes, which play a crucial role in regulating blood pressure. Additionally, its ability to modulate neurotransmitter release has led to investigations into its potential as an anxiolytic and antidepressant agent.
The recent research on Rhynchophylline has also highlighted its anti-inflammatory and antioxidant properties. In vitro studies have shown that Rhynchophylline can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in managing chronic inflammatory diseases. Furthermore, its antioxidant activity has been linked to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
One of the most intriguing aspects of Rhynchophylline is its role in modulating the central nervous system. Preclinical studies have indicated that it may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been observed to enhance acetylcholine levels in the brain, which could potentially improve cognitive function in affected individuals. These findings have sparked interest in developing Rhynchophylline-based therapies for neurological disorders.
The pharmacokinetic profile of Rhynchophylline is another area of active investigation. Research has shown that oral administration of Rhynchophylline results in moderate bioavailability, with peak plasma concentrations reached within 2-3 hours post-dose. The compound's metabolic pathways have been studied using mass spectrometry techniques, revealing that it undergoes biotransformation primarily in the liver through cytochrome P450 enzymes. Understanding these metabolic routes is crucial for optimizing drug delivery systems and minimizing potential drug-drug interactions.
Despite these promising findings, challenges remain in translating preclinical results into clinical applications. Issues such as bioavailability, formulation stability, and long-term safety need to be addressed before Rhynchophylline can be widely adopted as a therapeutic agent. However, ongoing clinical trials are gradually providing more data on its safety and efficacy, paving the way for future regulatory approvals.
The future directions of Rhynchophylline research are likely to focus on structure-activity relationship studies aimed at developing more potent derivatives. Advances in biotechnology have enabled high-throughput screening methods that can rapidly identify novel analogs with improved pharmacological properties. Additionally, collaborations between academia and industry are expected to accelerate the development process by leveraging complementary expertise and resources.
In conclusion, Rhynchophylline (CAS No. 76-66-4) represents a promising natural product with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As our understanding of its pharmacological mechanisms continues to grow, so too does the likelihood that Rhynchophylline will play a significant role in future medical treatments.
76-66-4 (Rhynchophylline) Related Products
- 630-94-4(Corynoxeine)
- 5629-60-7(Uncarine c)
- 6877-32-3(Corynoxine)
- 509-80-8(Mitraphylline)
- 6899-73-6(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-, methyl ester,(1'R,3S,4'aS,5'aS,10'aR)-)
- 4697-68-1(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-, methyl ester,(1'S,3S,4'aS,5'aR,10'aS)-)
- 144525-05-3(Spiro[3H-indole-3,1'(5'H)-indolizine]-7'-aceticacid, 6'-ethyl-1,2,2',3',6',7',8',8'a-octahydro-a-(methoxymethylene)-2-oxo-, (aE,1'S,6'R,7'S,8'aS)-)
- 5171-37-9(Isopteropodine)
- 51014-29-0(Isocorynoxeine)
- 6859-01-4(Isorhynchophylline)

